molecular formula C9H9IN2O2 B3252009 5-Iodo-7-nitro-1,2,3,4-tetrahydroisoquinoline CAS No. 213597-92-3

5-Iodo-7-nitro-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B3252009
CAS No.: 213597-92-3
M. Wt: 304.08 g/mol
InChI Key: CYXBUXVVZDBTFI-UHFFFAOYSA-N
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Description

5-Iodo-7-nitro-1,2,3,4-tetrahydroisoquinoline is a specialty chemical building block belonging to the 1,2,3,4-tetrahydroisoquinoline (THIQ) class, a privileged scaffold in medicinal chemistry and drug discovery . This dual-functionalized compound combines an electron-withdrawing nitro group at the 7-position with a heavy halogen atom (iodine) at the 5-position on the fused benzene ring. This specific substitution pattern makes it a versatile intermediate for various synthetic transformations, particularly in the development of radiolabeled probes for diagnostic imaging . The iodine atom serves as an excellent handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Stille), while the nitro group can be reduced to an aniline, offering a pathway to diverse amides and sulfonamides. The primary research value of this compound lies in its potential application in developing novel ligands for biological targets. Tetrahydroisoquinoline derivatives are known to exhibit a wide spectrum of pharmacological activities, including roles as P-glycoprotein (P-gp) inhibitors to overcome multi-drug resistance in cancer therapy , and as key structural components in tyrosine analogs like TIC(OH) used in SPECT and PET imaging . The presence of both iodine and nitro substituents suggests potential for creating molecular tools to study the central nervous system, given that certain endogenous THIQ derivatives have been investigated for their neurotoxic properties and potential links to neurological conditions . This product is provided For Research Use Only (RUO). It is strictly intended for laboratory research and chemical synthesis purposes and is not designed, evaluated, or approved for any diagnostic, therapeutic, or personal use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-iodo-7-nitro-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IN2O2/c10-9-4-7(12(13)14)3-6-5-11-2-1-8(6)9/h3-4,11H,1-2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYXBUXVVZDBTFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=CC(=C2)[N+](=O)[O-])I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of 5 Iodo 7 Nitro 1,2,3,4 Tetrahydroisoquinoline

Reactivity Profiling at the Nitrogen Atom (e.g., Acylation, Alkylation)

The secondary amine at the N-2 position of the tetrahydroisoquinoline ring is a nucleophilic center and readily participates in standard amine derivatization reactions such as acylation and alkylation.

Acylation: The nitrogen atom can be acylated using various reagents like acid chlorides, anhydrides, or by coupling with carboxylic acids. This reaction is fundamental for introducing a wide range of functional groups and for protecting the amine. For instance, treatment with acetyl chloride or acetic anhydride (B1165640) in the presence of a base (e.g., triethylamine (B128534) or pyridine) would yield the corresponding N-acetyl derivative. N-Acyl 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives are common intermediates in medicinal chemistry. nih.gov

Alkylation: N-alkylation introduces alkyl substituents onto the nitrogen atom. This can be achieved through reactions with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base to neutralize the resulting hydrohalic acid. Another significant method is reductive amination, where the tetrahydroisoquinoline is treated with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride (B1222165) or sodium cyanoborohydride. nih.gov These reactions are crucial for building molecular complexity and modulating the steric and electronic properties of the heterocyclic core.

Transformations Involving the Nitro Group: Reduction, Substitution, and Cascade Reactions

The strongly electron-withdrawing nitro group at the C-7 position significantly influences the reactivity of the aromatic ring and is itself a key site for chemical transformation, most notably reduction.

Reduction: The reduction of the aromatic nitro group to a primary amine is one of the most important transformations for this class of compounds. This conversion dramatically alters the electronic properties of the molecule, turning a strongly deactivating, meta-directing substituent into a strongly activating, ortho-, para-directing amino group. masterorganicchemistry.comlibretexts.org A variety of methods can achieve this transformation with high efficiency.

Catalytic Hydrogenation: This is a common and clean method, typically employing catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere. masterorganicchemistry.com

Metal/Acid Reduction: Classic methods involve the use of easily oxidized metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of hydrochloric acid (HCl). masterorganicchemistry.comlibretexts.orgcsbsju.edu Following the reduction, a basic workup is necessary to deprotonate the resulting anilinium salt and isolate the free amine. csbsju.edu

Substitution: Direct nucleophilic aromatic substitution (SNAr) of the nitro group is generally difficult unless the ring is further activated by other strong electron-withdrawing groups. Therefore, this pathway is less common compared to reduction.

Cascade Reactions: The amine generated from the nitro group reduction can act as an internal nucleophile, enabling cascade or domino reactions. If a suitable electrophilic center is present elsewhere in the molecule (or introduced in a subsequent step), intramolecular cyclization can occur, leading to the formation of more complex polycyclic systems.

Halogen Reactivity: Palladium-Catalyzed Coupling and Related Transformations

The iodo substituent at the C-5 position is a highly versatile handle for forming new carbon-carbon and carbon-heteroatom bonds via palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond, relative to C-Br or C-Cl bonds, allows these couplings to proceed under mild conditions. libretexts.orgnih.gov

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron species (boronic acid or ester) to form a new C-C bond, enabling the synthesis of biaryl compounds. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a Pd(0) complex in the presence of a base.

Sonogashira Coupling: This involves the coupling of the aryl iodide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to produce arylalkynes. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is fundamental for introducing alkynyl moieties.

Buchwald-Hartwig Amination: This cross-coupling reaction forms a C-N bond between the aryl iodide and a primary or secondary amine, providing a powerful route to substituted anilines. libretexts.org

Heck Coupling: This reaction forms a C-C bond by coupling the aryl iodide with an alkene.

Investigating Reactivity at the Saturated Ring System

The saturated piperidine (B6355638) ring of the tetrahydroisoquinoline core can undergo dehydrogenation to form either a 3,4-dihydroisoquinoline (B110456) (a cyclic imine) or the fully aromatic isoquinoline (B145761). This transformation is a type of oxidation and can be accomplished using various reagents. Research on the related 7-nitro-1,2,3,4-tetrahydroisoquinoline (B1312399) has shown it can be aromatized using reagents like mercury(II) acetate (B1210297) or iodine under reflux conditions. thieme-connect.de Other modern methods for the dehydrogenation of N-heterocycles employ homogeneous or heterogeneous metal catalysts (e.g., based on Pd, Ru, Ir) or even catalyst-free conditions in specific solvents at high temperatures. dicp.ac.cnresearchgate.netsemanticscholar.org The choice of oxidant and reaction conditions can allow for selective conversion to either the dihydroisoquinoline or the fully aromatized isoquinoline product.

Detailed Mechanistic Studies of Key Chemical Transformations

The mechanisms of the principal reactions involving 5-Iodo-7-nitro-1,2,3,4-tetrahydroisoquinoline are well-established in the broader context of organic chemistry.

Mechanism of Nitro Group Reduction: The reduction of an aromatic nitro group to an amine is a six-electron reduction. The process is understood to proceed stepwise through several intermediates. Under typical metal-acid conditions, the reaction involves a series of electron transfers from the metal and proton transfers from the acid. The sequence is generally accepted as the reduction of the nitro group (R-NO₂) to a nitroso group (R-N=O), followed by reduction to a hydroxylamine (B1172632) (R-NHOH), and finally reduction to the amine (R-NH₂). nih.govrsc.org

Mechanism of Palladium-Catalyzed Cross-Coupling: These reactions, such as the Suzuki and Sonogashira couplings, proceed via a common catalytic cycle involving a palladium catalyst. libretexts.orgnih.govnobelprize.org

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the tetrahydroisoquinoline, forming an organopalladium(II) complex. This is often the rate-determining step. libretexts.org

Transmetalation: The organic group from the coupling partner (e.g., the aryl group from the organoboron reagent in a Suzuki reaction) is transferred to the palladium center, displacing the halide. nobelprize.orglibretexts.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. nih.govlibretexts.org

This catalytic cycle allows for the efficient construction of new bonds using only a small amount of the palladium catalyst. nobelprize.org

Advanced Spectroscopic and Structural Elucidation Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. For 5-Iodo-7-nitro-1,2,3,4-tetrahydroisoquinoline, both ¹H and ¹³C NMR spectroscopy are essential for assigning the specific placement of the iodo and nitro substituents on the aromatic ring and confirming the integrity of the tetrahydroisoquinoline core.

In the ¹H NMR spectrum, distinct signals would be expected for the protons in the aliphatic and aromatic regions. The protons on the saturated heterocyclic ring (at positions C1, C3, and C4) would typically appear as multiplets in the upfield region (approximately 2.5-4.5 ppm). The proton attached to the nitrogen (N-H) would likely present as a broad singlet. The aromatic region would be particularly informative; the two remaining protons on the benzene (B151609) ring would appear as distinct signals, likely doublets, with chemical shifts and coupling constants characteristic of their relative positions and the strong electronic effects of the electron-withdrawing nitro group and the iodo group.

In the ¹³C NMR spectrum, nine distinct carbon signals would be anticipated. The chemical shifts of the aromatic carbons are significantly influenced by the substituents. The carbon atom bearing the nitro group (C7) would be shifted downfield, while the carbon bearing the iodo group (C5) would be shifted significantly upfield due to the heavy atom effect. Two-dimensional NMR techniques, such as HSQC and HMBC, would be employed to correlate proton and carbon signals, confirming the precise connectivity and unequivocally establishing the 5-iodo-7-nitro substitution pattern. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures; actual experimental values may vary.)

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
C1~4.0 (s)~45
C3~2.8 (t)~28
C4~3.2 (t)~42
C4a-~135
C5-~90
C6~8.0 (d)~125
C7-~148
C8~8.2 (d)~122
C8a-~130
N-H~2.0 (br s)-

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion of this compound (C₉H₉IN₂O₂), allowing for the unambiguous confirmation of its molecular formula.

Electron ionization (EI) mass spectrometry would reveal characteristic fragmentation patterns that offer further structural confirmation. The molecular ion peak ([M]⁺) would be observed at m/z 319.97. Key fragmentation pathways for tetrahydroisoquinolines typically involve cleavage of the bonds beta to the nitrogen atom. nih.gov For this specific molecule, characteristic fragment ions would be expected from the loss of the nitro group (-NO₂, 46 Da), the iodine atom (-I, 127 Da), or combinations thereof. The fragmentation pattern provides a molecular fingerprint that helps to distinguish it from other isomers. researchgate.net

Table 2: Expected Key Mass Spectrometry Fragments for this compound

m/z (mass/charge)Identity
319.97[M]⁺ (Molecular Ion)
273.97[M - NO₂]⁺
192.98[M - I]⁺
146.98[M - I - NO₂]⁺
132.08[C₉H₁₀N]⁺ (Loss of I and NO₂)

Utilization of Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound would display several characteristic absorption bands. The most prominent would be the strong, asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, typically found around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. researchgate.net Other key absorptions would include the N-H stretch of the secondary amine (around 3300-3400 cm⁻¹), aromatic C-H stretches (above 3000 cm⁻¹), and aliphatic C-H stretches (below 3000 cm⁻¹). nih.govnist.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The aromatic ring of the tetrahydroisoquinoline core is a chromophore. The presence of the nitro group (a strong chromophore) and the iodo group (an auxochrome) would be expected to cause a significant bathochromic (red) shift in the absorption maxima compared to the unsubstituted parent compound. researchgate.net This shift to longer wavelengths is due to the extension of the conjugated π-electron system.

Table 3: Characteristic Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3350N-H StretchSecondary Amine
~3050Aromatic C-H StretchAromatic Ring
~2900Aliphatic C-H Stretch-CH₂- Groups
~1530Asymmetric NO₂ StretchNitro Group
~1350Symmetric NO₂ StretchNitro Group

X-ray Crystallography for Precise Solid-State Molecular Geometry Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If suitable crystals of this compound can be grown, this technique would provide an unambiguous confirmation of its molecular structure.

The analysis would yield precise bond lengths, bond angles, and torsion angles. It would confirm the 5,7-substitution pattern on the aromatic ring and reveal the conformation of the non-planar tetrahydroisoquinoline ring system, which typically adopts a half-chair or envelope conformation. researchgate.netresearchgate.net Furthermore, the crystallographic data would illustrate how intermolecular forces, such as hydrogen bonding involving the N-H group and the nitro group, influence the packing of molecules in the crystal lattice. nih.gov While a crystal structure for this specific compound is not publicly available, data from related structures like 7-nitro-1,2,3,4-tetrahydroquinoline (B1295683) show the tetrahydropyridine (B1245486) ring adopting an envelope conformation. researchgate.net

Integrated Analytical Approaches for Complex Derivative Characterization

For a molecule with multiple functional groups and potential isomers like this compound, no single analytical technique is sufficient for complete and unambiguous characterization. An integrated approach is essential.

The process begins with MS to confirm the molecular formula. nih.gov IR spectroscopy then verifies the presence of key functional groups, particularly the nitro group. nih.gov Subsequently, extensive 1D and 2D NMR experiments are performed to piece together the carbon-hydrogen framework and definitively establish the connectivity and the 5,7-substitution pattern. researchgate.net Finally, if the compound is crystalline, X-ray crystallography provides the ultimate proof of the structure, including its solid-state conformation and stereochemistry. nih.gov This combination of techniques ensures a comprehensive and accurate structural elucidation, leaving no ambiguity about the identity of the synthesized compound.

Theoretical and Computational Chemistry Studies of 5 Iodo 7 Nitro 1,2,3,4 Tetrahydroisoquinoline

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of organic molecules. For 5-Iodo-7-nitro-1,2,3,4-tetrahydroisoquinoline, the interplay between the electron-donating nature of the amino group and the aromatic ring, and the strong electron-withdrawing effects of the nitro and iodo substituents, creates a complex electronic environment.

Studies on similar substituted tetrahydroisoquinolines and quinolines have successfully used DFT methods like B3LYP with various basis sets (e.g., 6-311++G**) to analyze their electronic properties. tandfonline.comresearchgate.net These studies reveal that the introduction of electron-withdrawing groups significantly lowers the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, a similar effect is anticipated, leading to a reduced HOMO-LUMO gap, which generally correlates with higher chemical reactivity and lower kinetic stability. tandfonline.com

Molecular Electrostatic Potential (MEP) maps are crucial for identifying sites susceptible to electrophilic and nucleophilic attack. In the case of the parent tetrahydroisoquinoline, the regions around the nitrogen atom and the aromatic ring are typically electron-rich. However, the presence of the nitro and iodo groups at positions 7 and 5, respectively, will drastically alter this picture. The MEP of this compound is expected to show a significant region of positive potential (electron deficiency) on the aromatic ring, particularly near the nitro and iodo substituents. Conversely, the oxygen atoms of the nitro group and the nitrogen of the heterocyclic ring will likely be the most electron-rich sites, indicating their propensity to interact with electrophiles. mdpi.com

Global reactivity descriptors, calculated from the HOMO and LUMO energies, provide further insights into the molecule's reactivity. For substituted tetrahydroisoquinolines, these descriptors have been used to quantify properties like chemical hardness, chemical potential, and electrophilicity. mdpi.com It is expected that this compound will exhibit high electrophilicity due to its electron-deficient aromatic system.

Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds
PropertyPredicted Trend/ValueBasis of Prediction
HOMO EnergyLowElectron-withdrawing nature of nitro and iodo groups.
LUMO EnergyLowElectron-withdrawing nature of nitro and iodo groups.
HOMO-LUMO GapSmallSignificant lowering of both HOMO and LUMO energies. tandfonline.com
Electrophilicity IndexHighPresence of strong electron-withdrawing groups. mdpi.com
Most Electron-Rich CentersNitrogen atom, Oxygen atoms of the nitro groupBased on MEP analysis of similar compounds. mdpi.com
Most Electron-Deficient CenterAromatic ringInductive and resonance effects of substituents.

Conformational Analysis and Molecular Dynamics Simulations

The non-planar nature of the tetrahydroisoquinoline scaffold allows for the existence of multiple conformers. Computational studies on the parent 1,2,3,4-tetrahydroisoquinoline (B50084) have identified two primary low-energy conformers: a twisted conformation with the N-H bond in an axial position and another with it in an equatorial position. researchgate.net The energy difference between these conformers is typically small. researchgate.net For this compound, a similar conformational landscape is expected for the heterocyclic ring.

Table 2: Predicted Conformational Properties of this compound
PropertyPredicted FeatureBasis of Prediction
Stable ConformersTwisted-axial and twisted-equatorial N-H orientations.Conformational analysis of the parent tetrahydroisoquinoline. researchgate.net
Energy Difference between ConformersSmall, potentially influenced by solvent effects.Studies on unsubstituted tetrahydroisoquinoline. researchgate.net
Ring PuckeringThe heterocyclic ring will adopt a puckered conformation.General feature of the tetrahydroisoquinoline scaffold. tandfonline.com
Dynamic BehaviorExpected to exhibit conformational flexibility in solution.Inference from MD simulations on related compounds. nih.gov

In Silico Prediction of Potential Biological Interactions (e.g., Docking Studies, Pharmacophore Modeling)

The 1,2,3,4-tetrahydroisoquinoline scaffold is a well-known privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. rsc.orgnih.gov In silico methods like molecular docking and pharmacophore modeling are powerful tools for predicting the potential biological targets of novel compounds.

Molecular docking studies on various substituted tetrahydroisoquinolines have revealed their potential to interact with a diverse array of proteins, including enzymes and receptors. For instance, tetrahydroisoquinoline derivatives have been docked into the active sites of cyclin-dependent kinases (CDKs), microsomal prostaglandin (B15479496) E synthase 1, and topoisomerase I. tandfonline.comtandfonline.comnih.gov The predicted binding modes in these studies often involve hydrogen bonding interactions with the nitrogen atom of the tetrahydroisoquinoline ring and hydrophobic interactions with the aromatic portion.

Pharmacophore modeling is another valuable in silico technique. A pharmacophore model for a series of anticonvulsant 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) derivatives was developed and consisted of features such as hydrogen bond acceptors and hydrophobic regions. nih.gov It is plausible that this compound could fit such a pharmacophore, suggesting potential anticonvulsant activity. The development of a specific pharmacophore model based on the structural features of this compound would be a crucial step in identifying its potential biological targets.

Table 3: Potential Biological Interactions of this compound based on In Silico Studies of Analogs
Potential Target ClassKey InteractionsBasis of Prediction
Kinases (e.g., CDKs)Hydrogen bonding (N-H, NO2), hydrophobic interactions.Docking studies on similar tetrahydroisoquinolines. tandfonline.com
TopoisomerasesIntercalation, hydrogen bonding.Studies on indeno[1,2-c]isoquinolines. nih.gov
Dopamine (B1211576) ReceptorsHydrogen bonding, aromatic interactions.Modeling of 1-benzyl tetrahydroisoquinolines. nih.gov
AMPA ReceptorsFitting a pharmacophore with H-bond acceptors and hydrophobic features.Pharmacophore modeling of anticonvulsant tetrahydroisoquinolines. nih.gov

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. For this compound, computational studies can shed light on its reactivity in various chemical transformations.

A key reaction for substituted tetrahydroisoquinolines is electrophilic aromatic substitution. A theoretical study on the nitration of tetrahydroquinoline has been performed, optimizing the geometries of the σ-complexes for substitution at different positions. researchgate.net This study demonstrated that the regioselectivity of the reaction is highly dependent on whether the nitrogen atom is protonated or protected. For this compound, further electrophilic substitution would be significantly deactivated due to the presence of two electron-withdrawing groups. Computational studies could predict the most likely position for a third substituent, if the reaction were to occur under forcing conditions, by calculating the energies of the corresponding transition states and intermediates.

Other reactions of the tetrahydroisoquinoline scaffold have also been investigated computationally. For example, the mechanism of lithiation and subsequent electrophilic quench at the C1 position of N-Boc-protected tetrahydroisoquinolines has been studied. nih.gov While the existing substituents on the aromatic ring of this compound would not directly participate in this reaction, DFT calculations could be used to understand how they might electronically influence the stability of the lithiated intermediate.

Furthermore, computational studies can be employed to explore the mechanisms of cycloaddition reactions involving the tetrahydroisoquinoline core, providing insights into the stereochemical outcomes of such transformations. nih.gov For any proposed synthetic route to or from this compound, computational elucidation of the reaction mechanism would be a valuable asset in optimizing reaction conditions and predicting potential side products.

Table 4: Potential Computationally Studied Reactions for this compound
Reaction TypeComputational InsightsBasis of Prediction
Electrophilic Aromatic SubstitutionPrediction of regioselectivity, activation energies, and transition state structures.Computational studies on the nitration of tetrahydroquinoline. researchgate.net
C1-Functionalization (e.g., Lithiation)Analysis of intermediate stability and reaction pathways.DFT calculations on lithiated N-Boc-tetrahydroisoquinolines. nih.gov
Cycloaddition ReactionsElucidation of reaction mechanisms and stereochemical outcomes.Studies on cycloadditions involving the tetrahydroisoquinoline scaffold. nih.gov

Investigation of Biological Interaction Mechanisms and Pharmacological Target Identification in Vitro and Cellular Studies

Mechanistic Studies of Compound-Target Binding and Modulation

Mechanistic studies of THIQ derivatives reveal their capacity to bind to and modulate the function of various enzymes and receptors, thereby interfering with cellular pathways and signaling cascades.

Derivatives of the THIQ scaffold have been identified as inhibitors of several key enzymes and as ligands for numerous receptors. nih.gov The specific substitutions on the THIQ ring system play a crucial role in determining the potency and selectivity of these interactions. nuph.edu.ua For instance, certain THIQ compounds have shown inhibitory activity against enzymes such as Dihydrofolate reductase (DHFR), Cyclin-dependent kinase 2 (CDK2), RET, and HSP90, which are often targeted in cancer therapy. nih.govnih.gov Others have been found to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes relevant to neurodegenerative diseases. mdpi.com

In terms of receptor binding, THIQ analogues have been developed as selective antagonists or modulators for dopamine (B1211576) D2 and D3 receptors, orexin (B13118510) 1 (OX1) receptors, and estrogen receptors (ER-α and ER-β), highlighting their potential in treating neurological disorders and hormone-dependent cancers. bohrium.comnih.govnih.gov The affinity for these targets is highly dependent on the nature and position of substituents on the tetrahydroisoquinoline core. wikipedia.org

Table 1: Potential Biological Targets for THIQ Derivatives

Target Class Specific Target Biological Relevance Reference
Enzymes Dihydrofolate reductase (DHFR) Cancer, Bacterial Infections nih.gov
Cyclin-dependent kinase 2 (CDK2) Cancer (Cell Cycle Regulation) nih.gov
RET Tyrosine Kinase Cancer nih.gov
Heat Shock Protein 90 (HSP90) Cancer nih.gov
HIV Reverse Transcriptase (RT) HIV/AIDS rsc.org
Na+, K+-ATPase Cancer mdpi.com
Butyrylcholinesterase (BChE) Neurodegenerative Diseases mdpi.com
Mycobacterial ATP synthase Tuberculosis nih.govresearchgate.net
Receptors Dopamine D2/D3 Receptors Neurological Disorders nih.gov
Orexin 1 (OX1) Receptor Sleep Disorders, Addiction nuph.edu.uabohrium.com
Estrogen Receptors (ER-α/β) Breast Cancer nih.gov
Serotonin Receptors (5-HT) Neurological Disorders wikipedia.org
α2-Adrenergic Receptors Various wikipedia.org

The interaction of THIQ compounds with their molecular targets can trigger significant changes in cellular signaling. For example, the inhibition of enzymes like CDK2 by certain THIQ derivatives leads to cell cycle arrest, a critical mechanism in cancer treatment. nih.gov Studies on nitrophenyl-containing THIQ analogs have demonstrated the ability to induce cell cycle arrest at the G2/M or S phase and significantly increase apoptosis in cancer cell lines. nih.govresearchgate.net

Furthermore, THIQ derivatives that act on G-protein coupled receptors can modulate downstream signaling. A notable example is the allosteric antagonism of dopamine D3 and D2 receptors by the THIQ derivative SB269,652, which abolishes dopamine-induced activation of Gαi3 proteins and subsequent signaling cascades like ERK1/2 phosphorylation. nih.gov This demonstrates the potential of the THIQ scaffold to finely tune complex cellular communication networks.

Identification of Specific Protein or Nucleic Acid Targets

Research into the THIQ class of molecules has successfully identified a range of specific protein targets. As detailed in the previous section and summarized in Table 1, these targets are primarily enzymes and receptors involved in critical physiological and pathological processes. nih.govnih.govbohrium.comnih.govnih.gov The main protein targets identified for various THIQ analogs include enzymes crucial for cell proliferation and survival, such as DHFR and CDK2, and receptors that modulate neuronal activity, such as dopamine and orexin receptors. nih.govbohrium.comnih.gov While many THIQ derivatives show potent anticancer activity, current literature primarily focuses on their interaction with protein targets rather than direct binding to nucleic acids. nih.gov

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights (In Vitro)

While direct SAR studies on 5-iodo substituted THIQ derivatives are limited in the available literature, the role of halogen substituents in medicinal chemistry is well-established. An iodine atom at the 5-position of the THIQ ring would introduce several key physicochemical changes. The iodo group is large and lipophilic, which can enhance binding to hydrophobic pockets in a target protein and may improve membrane permeability. Furthermore, iodine can participate in halogen bonding, a specific type of non-covalent interaction with electron-donating atoms (like oxygen or nitrogen) in a protein's active site, potentially increasing binding affinity and selectivity. The specific impact of a 5-iodo group on the activity of 5-Iodo-7-nitro-1,2,3,4-tetrahydroisoquinoline would depend entirely on the topology of its specific biological target.

The nitro group is a strong electron-withdrawing group that significantly influences the electronic properties of the aromatic ring. nih.gov Its presence at the 7-position can be crucial for activity. For instance, SAR studies on THIQ-based orexin 1 (OX1) receptor antagonists revealed a preference for electron-deficient substituents at this position. bohrium.com The nitro group can also act as a hydrogen bond acceptor, contributing to the binding affinity of the molecule to its target. bowen.edu.ng

The reduction of a nitro group to an amino group is a common strategy in medicinal chemistry to explore SAR. nih.gov This transformation converts a planar, electron-withdrawing group into a basic, electron-donating amino group that can act as a hydrogen bond donor. This fundamental change in electronic and steric properties can drastically alter a compound's biological activity, binding mode, and selectivity. For example, the synthesis of 4-Nitro-N-(1,2,3,4-tetrahydroisoquinolin-2-yl) benzamide (B126) was explored for its antiproliferative effects, highlighting the importance of the nitro functionality in the design of potential anticancer agents. nih.gov

Table 2: Summary of Structure-Activity Relationship (SAR) Insights for THIQ Derivatives

Structural Position Modification Impact on Biological Activity Reference
Position 7 Electron-withdrawing groups (e.g., Nitro) Can be favorable for activity (e.g., OX1 antagonism). bohrium.com
Conversion of Nitro to Amino Drastically alters electronic properties from withdrawing to donating, impacting binding. nih.govnih.gov
Position 5 Large substituents (e.g., Bn) Generally well-tolerated in some series (e.g., anti-mycobacterial). researchgate.netnih.gov
Position 1 Substitution Can have no effect on activity in some cases, while being critical in others. nih.govresearchgate.net
Nitrogen (N2) Substitution Crucial for activity; various substitutions lead to diverse pharmacological profiles. nih.gov

Information regarding the specific chemical compound "this compound" and its application as a molecular probe for the elucidation of biological systems is not available in the current body of scientific literature.

While information exists for related compounds, such as 7-iodo-1,2,3,4-tetrahydroisoquinoline (B1599197) and various nitro-substituted tetrahydroisoquinolines, there is no data available to fulfill the request for an article on the biological interaction mechanisms and pharmacological target identification of the specified compound. drugbank.comthermofisher.comchemimpex.com Consequently, the creation of an article with the requested detailed research findings and data tables is not possible at this time.

Applications in Chemical Biology and Medicinal Chemistry Research Excluding Clinical Efficacy

Role as a Privileged Synthetic Intermediate for Complex Molecule Synthesis

The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) nucleus is a core component of many natural alkaloids and pharmacologically active compounds. nih.govmdpi.com The synthesis of this core is well-established through classic methods such as the Pictet-Spengler and Bischler-Napieralski reactions, which provide a reliable foundation for producing a wide array of derivatives. nih.govorganic-chemistry.org

The compound 5-Iodo-7-nitro-1,2,3,4-tetrahydroisoquinoline is particularly valuable as a synthetic intermediate due to its two distinct and highly reactive functional groups. These groups act as versatile chemical "handles" for constructing more complex molecular architectures.

The Iodo Group: The iodine atom at the C-5 position is an excellent substrate for a variety of transition-metal-catalyzed cross-coupling reactions. This allows for the straightforward introduction of diverse substituents, including alkyl, alkenyl, and aryl groups, which is a key step in building molecular complexity.

The Nitro Group: The nitro group at the C-7 position can be readily reduced to a primary amine (7-amino-5-iodo-1,2,3,4-tetrahydroisoquinoline). This resulting amine is a nucleophilic center that can undergo a wide range of subsequent chemical transformations, such as acylation, alkylation, sulfonylation, and reductive amination, to attach various functional moieties.

The presence of these two chemically orthogonal functional groups allows for a stepwise and controlled synthesis strategy, enabling the construction of intricate molecules with precisely defined structures.

Development as a Scaffold for Ligand Design and Optimization

The THIQ framework is considered a "privileged scaffold" in medicinal chemistry because its rigid, three-dimensional structure is frequently found in molecules that exhibit high affinity for biological targets. nih.gov The specific substitution pattern of this compound makes it an exceptionally useful scaffold for designing and optimizing ligands.

The two functional groups serve as vectors pointing into different regions of chemical space, allowing for systematic exploration of a target's binding site. Chemists can independently modify each position to probe for beneficial interactions, a cornerstone of structure-activity relationship (SAR) studies. nih.govnuph.edu.ua For instance, the iodine at C-5 can be used to introduce groups that interact with a hydrophobic pocket, while the amine derived from the C-7 nitro group can be functionalized to form hydrogen bonds with polar residues in another part of the binding site. This dual-point modification capability accelerates the optimization of ligand potency and selectivity. nih.gov

The following table illustrates a hypothetical SAR study based on the 5-iodo-7-amino-THIQ scaffold, demonstrating how modifications at the 7-amino position could influence inhibitory activity against a target kinase.

Compound IDR Group (at 7-amino position)Target Kinase IC₅₀ (nM)
A-1 -H5,200
A-2 -C(O)CH₃ (Acetyl)1,800
A-3 -C(O)Ph (Benzoyl)750
A-4 -SO₂CH₃ (Mesyl)450
A-5 -SO₂Ph (Besyl)210

This table is a representative example based on common findings in medicinal chemistry and does not represent actual experimental data for this specific scaffold.

Contribution to the Understanding of Molecular Recognition Principles

Molecular recognition, the specific interaction between two or more molecules, is fundamental to all biological processes. The study of ligands based on the this compound scaffold provides valuable insights into these principles.

By synthesizing a library of derivatives where the C-5 and C-7 positions are systematically altered, researchers can dissect the key interactions that govern binding affinity and selectivity. For example, replacing the iodine at C-5 with other halogens (Br, Cl, F) can probe the role of halogen bonding, an important non-covalent interaction in ligand-protein complexes. Similarly, modifying the 7-amino group can elucidate the specific hydrogen bond donor-acceptor patterns required for high-affinity binding.

Computational methods, such as molecular docking, are often used in conjunction with these experimental studies. Docking tetrahydroisoquinoline analogs into the active sites of proteins like HIV-1 reverse transcriptase or various kinases helps to visualize the binding modes and rationalize the observed SAR data. rasayanjournal.co.inresearchgate.net These studies reveal how specific functional groups on the ligand complement the chemical environment of the protein's binding pocket, thereby contributing to a deeper, fundamental understanding of molecular recognition.

Integration into Fragment-Based Drug Discovery Research Methodologies

Fragment-Based Drug Discovery (FBDD) is a powerful approach for identifying novel lead compounds. researchoutreach.org It begins by screening small, low-molecular-weight molecules, or "fragments," for weak but efficient binding to a biological target. nih.gov The THIQ core is an ideal starting fragment due to its rigid conformation, desirable physicochemical properties, and synthetic tractability.

This compound represents a highly advanced or functionalized fragment. The iodo and nitro groups serve as crucial "growth vectors" or "linking points." researchgate.net Once this fragment is identified as a "hit" (i.e., it binds to the target), these functional groups provide the chemical handles needed for the next stage of FBDD:

Fragment Growing: A chemical moiety can be "grown" from either the iodo or the nitro/amino position to extend into an adjacent binding pocket and form new, affinity-enhancing interactions.

Fragment Linking: If another fragment is found to bind in a nearby site, the iodo or amino group can be used to chemically link the two fragments together, often resulting in a dramatic increase in potency.

The defined exit vectors on the this compound scaffold make it a powerful tool in FBDD campaigns, facilitating the rapid and efficient evolution of a low-affinity fragment hit into a high-potency lead compound.

Future Research Directions and Unaddressed Academic Questions

Exploration of Novel and Sustainable Synthetic Methodologies for Substituted Tetrahydroisoquinolines

While classical methods like the Pictet-Spengler and Bischler-Napieralski reactions are foundational for THIQ synthesis, there is a continuous drive for more efficient and environmentally benign methodologies. nih.govrsc.orgorganic-chemistry.org Future research could focus on developing novel catalytic systems, such as those employing iridium or ruthenium, to achieve highly regioselective and stereoselective syntheses of complex THIQ derivatives. interconf.centerresearchgate.net The development of one-pot, multi-component reactions (MCRs) also presents a promising avenue for creating libraries of substituted THIQs with high efficiency and atom economy. nih.gov

Deeper Mechanistic Understanding of Complex Chemical Transformations and Reactivity

The reactivity of the tetrahydroisoquinoline nucleus is rich and offers numerous possibilities for functionalization. bath.ac.uk A deeper mechanistic understanding of reactions, such as intramolecular cyclizations and rearrangements, is crucial for the rational design of synthetic routes to novel derivatives. acs.org For instance, copper-catalyzed intramolecular cyclization reactions have been shown to yield complex fused heterocyclic systems. acs.org Investigating the electronic effects of substituents, such as the iodo and nitro groups in the target compound, on the reactivity of the THIQ core would provide valuable insights for synthetic chemists.

Advancements in Computational Modeling for Predictive Research and Design

Computational tools are increasingly integral to modern drug discovery and chemical research. mdpi.com Density Functional Theory (DFT) studies can provide valuable information on the structural, electronic, and nonlinear optical properties of new tetrahydroisoquinoline derivatives. mdpi.combohrium.com Quantitative Structure-Activity Relationship (QSAR) modeling can help in understanding the structural features crucial for specific biological activities, such as the inhibition of histone deacetylase 8 (HDAC8). nih.gov Molecular docking and dynamics simulations can predict the binding affinity and stability of THIQ derivatives with various biological targets, guiding the design of more potent and selective molecules. tandfonline.comtandfonline.com

Identification of New Biological Targets and Pathways for Chemical Intervention

The diverse biological activities of tetrahydroisoquinolines suggest that they interact with a multitude of biological targets. mdpi.comnih.govtandfonline.comtandfonline.com While many THIQ derivatives have been investigated as anticancer agents targeting tubulin polymerization or specific kinases, there is vast potential to identify new biological targets. benthamdirect.comnih.gov Exploring the effects of novel THIQs on pathways involved in neurodegenerative diseases, infectious diseases, and inflammatory conditions could lead to the development of new therapeutic agents. rsc.orgresearchgate.net The unique substitution pattern of 5-Iodo-7-nitro-1,2,3,4-tetrahydroisoquinoline may confer novel biological activities that warrant investigation.

Potential Integration into Other Areas of Chemical Science (e.g., Material Science, Catalysis)

The applications of tetrahydroisoquinolines are not limited to medicinal chemistry. Their unique electronic and structural properties could be harnessed in the field of materials science. thieme.de For instance, derivatives with specific photophysical properties could be explored as components of organic light-emitting diodes (OLEDs) or as fluorescent probes. Furthermore, the nitrogen atom in the THIQ ring and the potential for introducing various functional groups make these compounds interesting candidates for the development of novel organocatalysts. interconf.center

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for introducing iodine and nitro groups into the tetrahydroisoquinoline scaffold?

  • Methodological Answer : The synthesis of halogenated tetrahydroisoquinolines typically involves electrophilic substitution or transition-metal-catalyzed coupling. For iodination, direct electrophilic iodination (e.g., using I₂/HNO₃) at the 5-position can be optimized by controlling temperature (0–25°C) and solvent polarity (e.g., DCM or MeCN) to avoid over-oxidation. Nitration at the 7-position may employ mixed acids (HNO₃/H₂SO₄) under controlled conditions (e.g., 0–5°C) to prevent ring oxidation. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical to isolate isomers .

Q. Which spectroscopic techniques are most reliable for characterizing 5-iodo-7-nitro-tetrahydroisoquinoline derivatives?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key for confirming substitution patterns. For example, deshielded aromatic protons near electron-withdrawing groups (e.g., NO₂) show distinct shifts (δ 8.5–9.0 ppm).
  • X-ray crystallography : Resolves stereochemical ambiguities, particularly for iodine’s heavy atom effect, enabling precise bond-length analysis (e.g., C-I bond ~2.09 Å) .
  • HRMS : Validates molecular weight and isotopic patterns (e.g., iodine’s M+2 peak).

Q. What biological activities are associated with iodinated tetrahydroisoquinoline derivatives?

  • Methodological Answer : Iodinated analogs exhibit antitumor activity (e.g., inhibition of topoisomerase II) and antimicrobial properties. For example, 2-(2-iodophenyl)-tetrahydroisoquinoline demonstrated IC₅₀ values <10 µM in leukemia cell lines. Bioactivity assays should include MTT viability tests and bacterial disk diffusion (e.g., against S. aureus and E. coli) with dose-response validation .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing 5-iodo-7-nitro derivatives?

  • Methodological Answer : Quantum mechanical calculations (DFT/B3LYP) predict regioselectivity for iodination/nitration. Transition-state modeling identifies energy barriers for competing pathways. Coupling with machine learning (e.g., Bayesian optimization) narrows experimental parameters (e.g., solvent, catalyst loading) to reduce trial-and-error synthesis .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies for nitro-substituted tetrahydroisoquinolines?

  • Methodological Answer : Discrepancies in SAR often arise from varying assay conditions. Standardize protocols:

  • Use isogenic cell lines to control genetic variability.
  • Compare IC₅₀ values under identical O₂ levels (nitro groups are redox-sensitive).
  • Employ molecular docking (e.g., AutoDock Vina) to validate binding modes against target proteins (e.g., opioid receptors) .

Q. How do steric and electronic effects of the nitro group influence metabolic stability in vivo?

  • Methodological Answer : Nitro groups enhance electron deficiency, increasing susceptibility to CYP450-mediated reduction. Assess metabolic stability via:

  • Hepatocyte incubation : Measure parent compound depletion over 60 minutes.
  • LC-MS/MS : Identify nitro-reduced metabolites (e.g., amine derivatives).
  • Computational ADMET predictors (e.g., SwissADME) model logP and clearance rates .

Q. What experimental designs address conflicting data in reaction yield optimization?

  • Methodological Answer : Apply factorial design (e.g., 2³ factorial matrix) to test variables: temperature (X₁), catalyst (X₂), and solvent polarity (X₃). Analyze interactions via ANOVA. For example, a central composite design (CCD) optimizes iodination yield by balancing steric hindrance and electronic effects .

Q. How can enantiomeric purity of chiral tetrahydroisoquinoline derivatives be achieved?

  • Methodological Answer : Use chiral HPLC (e.g., Chiralpak IA column, hexane/i-PrOH) or kinetic resolution with enzymes (e.g., lipase B). For asymmetric synthesis, employ Evans’ oxazolidinone auxiliaries or Sharpless epoxidation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.